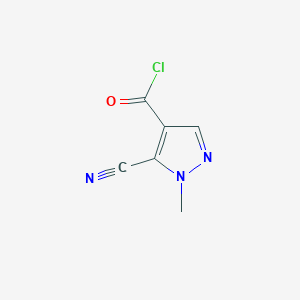![molecular formula C9H10N2O2 B12854440 (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the imidazopyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazole ring to form dihydroimidazopyridine derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroimidazopyridines, and substituted imidazopyridines. These products are often intermediates in the synthesis of more complex molecules with potential biological activities .
Aplicaciones Científicas De Investigación
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications, including:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
(6-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a bromo group instead of a methoxy group.
Uniqueness
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-5,12H,6H2,1H3 |
Clave InChI |
IFXQNZQNZXIKSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=C(N=C2C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)









